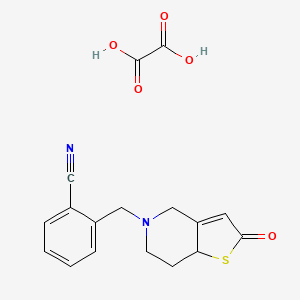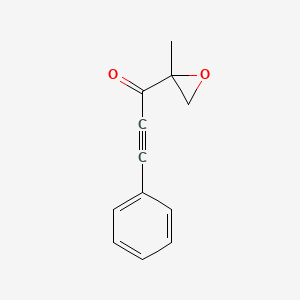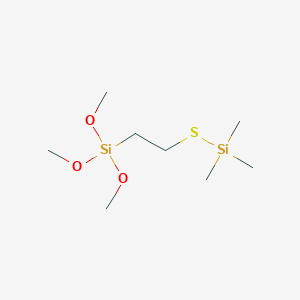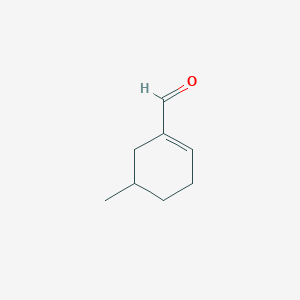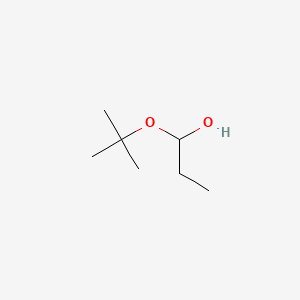
Propanol, 1(or 2)-(1,1-dimethylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanol, 1(or 2)-(1,1-dimethylethoxy)-: is an organic compound belonging to the class of alcohols. It is a derivative of propanol where the hydroxyl group is bonded to a carbon atom that is also attached to a 1,1-dimethylethoxy group. This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This involves reacting a suitable alkyl halide with magnesium in an anhydrous ether solvent to form a Grignard reagent. .
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of propionaldehyde. .
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: Propanol can undergo oxidation reactions to form aldehydes and carboxylic acids. .
Dehydration: In the presence of a catalyst, propanol can undergo dehydration to form alkenes and water.
Substitution: Propanol can also undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, sulfuric acid.
Catalysts: Cobalt octacarbonyl, rhodium complex, sulfuric acid.
Major Products:
Oxidation: Propanal, propanoic acid.
Dehydration: Alkenes (e.g., propene).
Substitution: Alkyl halides (e.g., propyl chloride).
科学研究应用
Chemistry:
Biology and Medicine:
Disinfectant: Propanol is used as a disinfectant due to its antimicrobial properties.
Pharmaceuticals: It is used in the pharmaceutical industry for the production of resins and cellulose esters.
Industry:
作用机制
The mechanism of action of propanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, propanol can disrupt cell membranes and proteins, leading to its antimicrobial effects .
相似化合物的比较
1-Propanol: A primary alcohol with similar properties but different structural arrangement.
2-Propanol (Isopropanol): A secondary alcohol with similar chemical properties but different reactivity due to its structure.
Uniqueness:
Structural Differences: The presence of the 1,1-dimethylethoxy group in propanol, 1(or 2)-(1,1-dimethylethoxy)-, makes it unique compared to other propanol isomers.
Reactivity: The structural differences lead to variations in reactivity and applications compared to other similar compounds.
属性
CAS 编号 |
80763-10-6 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-5-6(8)9-7(2,3)4/h6,8H,5H2,1-4H3 |
InChI 键 |
JJJTYYIVEITCFU-UHFFFAOYSA-N |
规范 SMILES |
CCC(O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


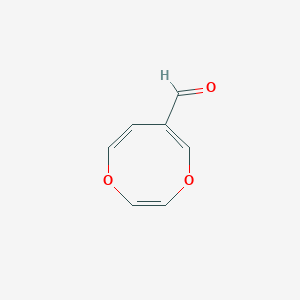
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
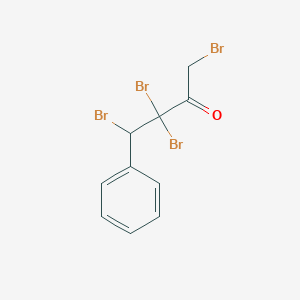
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
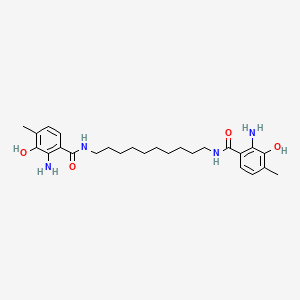
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
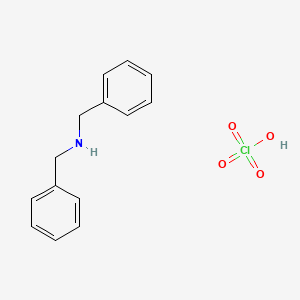
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
